REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.O=[C:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.FC(F)(F)C(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[F-].[K+]>O>[Cl:8][C:3]1[C:2]([NH:1][CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
37.9 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC=CC1)Cl
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Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OCC
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Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a 1 L three-neck RB-flask equipped with a mechanical agitator and temperature probe
|
Type
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CUSTOM
|
Details
|
agitation (16° C.)
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Type
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TEMPERATURE
|
Details
|
a further increase in temperature to 56° C.
|
Type
|
WAIT
|
Details
|
After 10 min agitation
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Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
consumption (<0.5 A %) of 3-amino-2-chloropyridine and formation of the alkylated product
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Type
|
ADDITION
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Details
|
A solution of 10 wt % aqueous NaOH was added to the mixture at 50° C. over 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic phase washed with brine (200 mL)
|
Type
|
ADDITION
|
Details
|
was diluted in 100 mL MeOH
|
Type
|
CUSTOM
|
Details
|
Azeotropic drying with IPAC
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a volume of 170 mL
|
Type
|
ADDITION
|
Details
|
THF (35 ppm H2O, 230 mL) was added
|
Type
|
CUSTOM
|
Details
|
LC analysis gave 84 g, 101% AY of the
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |